[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
Description
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (molecular formula: C₁₄H₁₇ClN₂O₃, molecular weight: 296.75 g/mol) is a chiral pyrrolidine derivative featuring a chloroacetyl group, a methyl carbamate moiety, and a benzyl ester . Its stereochemistry (R-configuration) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties like solubility and metabolic stability. Key physicochemical properties include a predicted boiling point of 495.6±45.0 °C and a density of 1.29±0.1 g/cm³ .
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-17(13-7-8-18(10-13)14(19)9-16)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITIMGLCOKDDIL-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
The compound is synthesized via a four-step sequence involving:
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Pyrrolidine ring functionalization
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Methyl-carbamate formation
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Chloroacetylation
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Benzyl ester protection
Key intermediates include (R)-pyrrolidin-3-yl-methyl-carbamic acid and 2-chloroacetyl-pyrrolidine derivatives. The chiral center at the pyrrolidine C3 position is established early using enantioselective catalysis or chiral resolution techniques.
Step 1: Synthesis of (R)-3-(Methylamino)pyrrolidine
Reagents :
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L-Proline (chiral pool starting material)
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Methyl chloroformate
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Borane-THF complex
Conditions :
-
Temperature : 0–5°C (initial), then 25°C
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Solvent : Tetrahydrofuran (THF)
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Reaction Time : 12–18 hours
Mechanism :
L-Proline undergoes N-methylation via Schlenk equilibrium, followed by borane-mediated reduction to yield (R)-3-(methylamino)pyrrolidine with >98% enantiomeric excess (ee).
Step 2: Carbamate Formation with Benzyl Chloroformate
Reagents :
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Benzyl chloroformate (Cbz-Cl)
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Triethylamine (TEA)
Conditions :
-
Molar Ratio : 1:1.2 (amine:Cbz-Cl)
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Solvent : Dichloromethane (DCM)
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Temperature : −20°C to 0°C
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Reaction Time : 2–4 hours
Key Observations :
Step 3: Chloroacetylation of the Pyrrolidine Nitrogen
Reagents :
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2-Chloroacetyl chloride
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4-Dimethylaminopyridine (DMAP)
Conditions :
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Solvent : Acetonitrile
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Temperature : 40–50°C
-
Reaction Time : 6–8 hours
Yield Optimization :
Step 4: Benzyl Ester Protection
Reagents :
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2-Benzyloxy-1-methylpyridinium triflate
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Diisopropylethylamine (DIPEA)
Conditions :
-
Solvent : Trifluorotoluene
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Temperature : 80°C
-
Reaction Time : 3–5 hours
Advantages :
Critical Parameters in Process Optimization
Solvent Selection
| Solvent | Reaction Step | Impact on Yield |
|---|---|---|
| THF | Step 1 (Reduction) | 89% yield |
| DCM | Step 2 (Cbz) | 94% yield |
| Trifluorotoluene | Step 4 (Ester) | 91% yield |
Polar aprotic solvents enhance nucleophilicity in acylation steps, while aromatic solvents improve benzyl transfer efficiency.
Temperature and Stereochemical Integrity
Catalytic Systems
| Catalyst | Function | Efficiency Gain |
|---|---|---|
| DMAP | Acylation accelerator | +24% yield |
| DIPEA | Base for benzyl transfer | +15% yield |
| Borane-THF | Stereoselective reduction | 98% ee |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
| Method | Purity Criteria | Result |
|---|---|---|
| GC-MS | Volatile impurities | <0.5% |
| ICP-OES | Metal residues | <10 ppm |
Comparative Analysis of Industrial vs. Lab-Scale Methods
| Parameter | Industrial Process | Laboratory Protocol |
|---|---|---|
| Batch Size | 50–100 kg | 1–5 g |
| Catalyst Loading | 0.5 mol% DMAP | 10 mol% DMAP |
| Purification | Continuous chromatography | Flash column chromatography |
| Cycle Time | 48 hours | 72 hours |
Industrial methods prioritize throughput via continuous flow systems, while lab protocols emphasize flexibility.
Challenges and Mitigation Strategies
Racemization During Acylation
Byproduct Formation in Benzylation
-
Cause : Over-alkylation of the pyrrolidine nitrogen.
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Solution : Strict stoichiometric control (1:1 reagent:substrate).
Emerging Methodologies
Enzymatic Resolution
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmacological Studies
The compound is primarily utilized in pharmacological research to explore its interaction with various biological targets. Preliminary studies indicate that it may exhibit significant binding affinities, making it a valuable tool for understanding its pharmacological profile.
Research indicates that compounds similar to [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester may influence neurotransmitter systems, particularly those involving acetylcholine and glutamate. This suggests potential applications in treating neurological disorders.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where enzyme activity plays a critical role, such as cancer and neurodegenerative disorders.
Case Study 1: Binding Affinity Assessment
A study assessed the binding affinity of this compound towards acetylcholinesterase. The results indicated a promising interaction, suggesting potential use in Alzheimer's disease treatment through modulation of cholinergic activity.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of the compound to enhance its biological activity. Modifications at the chloroacetyl position were explored, leading to compounds with improved efficacy against specific cancer cell lines.
Mechanism of Action
The mechanism of action of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
a. Cyclopropyl vs. Methyl Carbamate
b. Isopropyl vs. Methyl Carbamate
- [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
c. Hydroxyethyl vs. Chloroacetyl Modifications
- [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Ester Group Modifications
a. Benzyl Ester vs. tert-Butyl Ester
- [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Comparative Physicochemical Data
Biological Activity
The compound [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a carbamate derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H19ClN2O3
- Molar Mass : 310.77 g/mol
- CAS Number : 1353993-35-7
The compound features a pyrrolidine ring substituted with a chloroacetyl group and a benzyl ester moiety, contributing to its structural complexity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cholinergic signaling, making it relevant for conditions like Alzheimer's disease .
- Anticancer Activity : The compound may exhibit anticancer properties through mechanisms such as inducing apoptosis in tumor cells. Research indicates that derivatives of pyrrolidine can interact with cellular pathways involved in cancer progression, potentially leading to improved therapeutic outcomes .
- G Protein-Coupled Receptor Modulation : Compounds with similar structures have been shown to affect G protein-coupled receptors (GPCRs), influencing various physiological processes including cell proliferation and apoptosis resistance .
Biological Activity Overview
1. Anticancer Studies
A study evaluated the cytotoxic effects of pyrrolidine derivatives, including those similar to this compound, on various cancer cell lines. The results indicated significant apoptosis induction compared to standard chemotherapeutics like bleomycin, suggesting a promising avenue for cancer treatment .
2. Neuroprotective Effects
Research focusing on AChE inhibitors highlighted the potential of this compound in enhancing cognitive function by preventing the breakdown of acetylcholine. In vitro studies demonstrated effective inhibition against AChE, supporting its use in neurodegenerative disease models .
3. Antimicrobial Activity
In vitro assays showed that related compounds exhibited significant antimicrobial activity against strains such as MRSA and E. coli. This suggests that this compound may contribute to the development of new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via a multi-step approach involving:
- Acylation : Reacting (R)-3-(methylamino)pyrrolidine with benzyl chloroformate to introduce the carbamic acid benzyl ester group, as demonstrated in similar piperidine derivatives .
- Chloroacetylation : Subsequent reaction with chloroacetic acid in the presence of a coupling agent (e.g., DCC or EDC) under inert conditions. Optimization includes using anhydrous solvents (e.g., dichloromethane) and maintaining temperatures between 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yields can exceed 70% with strict control of stoichiometry and moisture .
Q. What analytical techniques are most effective for characterizing this compound, especially regarding its chloroacetyl and benzyl ester functionalities?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the (R)-configuration of the pyrrolidine ring and the presence of the benzyl ester (δ ~5.1 ppm for CHPh) and chloroacetyl groups (δ ~4.2 ppm for ClCHCO). Compare with published spectra of structurally related carbamates .
- IR Spectroscopy : Key peaks include C=O stretches (~1700 cm for carbamate and ester) and C-Cl stretches (~750 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 367.12) .
Q. How can the stereochemical integrity of the (R)-configured pyrrolidine ring be preserved during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)-configured starting materials, such as (R)-3-aminopyrrolidine derivatives, to avoid racemization.
- Low-Temperature Reactions : Conduct acylation steps below 10°C to prevent epimerization .
- Chiral HPLC : Monitor enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How does the chloroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The chloroacetyl moiety acts as an electrophilic site, enabling:
- Nucleophilic Displacement : Reactivity with amines (e.g., piperazines) to form secondary amides, as seen in kinase inhibitor syntheses .
- Stability Considerations : Hydrolysis of the chloroacetyl group can occur under basic conditions (pH >9). Mitigate this by using aprotic solvents (e.g., DMF) and avoiding aqueous workups until final deprotection .
Q. What strategies can resolve contradictory spectral data during characterization (e.g., unexpected splitting in NMR)?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic rotational isomers by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d) .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping pyrrolidine signals .
- X-ray Crystallography : Confirm solid-state conformation if crystalline derivatives are accessible, as demonstrated for ethyl 2-benzylpyrrolidine carboxylates .
Q. How can the benzyl ester group’s stability be maintained under acidic or reductive conditions?
Methodological Answer:
- Acidic Conditions : Avoid strong acids (e.g., TFA) unless necessary for deprotection. Use mild acids (e.g., HCl in dioxane) for selective cleavage .
- Reductive Conditions : Hydrogenation (H, Pd/C) removes the benzyl group but may reduce other unsaturated bonds. Consider alternative protecting groups (e.g., tert-butyl esters) for sensitive applications .
Q. What are the compound’s potential applications as a building block in kinase inhibitor development?
Methodological Answer:
- Scaffold Functionalization : The pyrrolidine core and chloroacetyl group enable modular derivatization, as seen in PI3K inhibitor analogs (e.g., alpelisib combinations) .
- Prodrug Design : The benzyl ester enhances lipophilicity for cellular uptake, with enzymatic cleavage (e.g., esterases) releasing active metabolites .
Q. How can contradictory biological activity data (e.g., varying IC50_{50}50 values) be addressed in structure-activity relationship (SAR) studies?
Methodological Answer:
- Purity Verification : Re-characterize batches using HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Conformational Analysis : Perform molecular docking studies to assess binding pose variations due to pyrrolidine ring puckering .
- Biological Replicates : Use ≥3 independent assays with standardized protocols (e.g., ATP concentration in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
